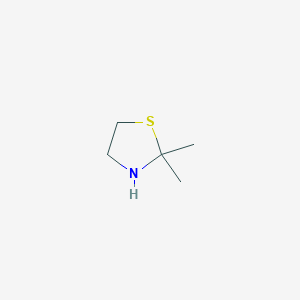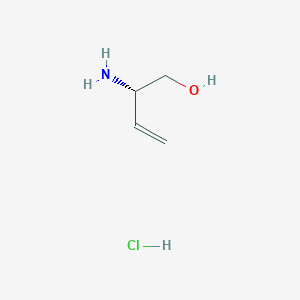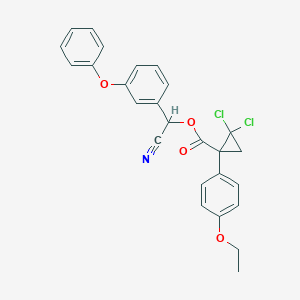
2,2-Dimetiltiazolidina
Descripción general
Descripción
2,2-Dimethylthiazolidine (DMT) is an organic compound belonging to the thiazolidine family of heterocyclic compounds. It is a colorless solid with a sulfur-containing heterocyclic ring structure. DMT is found in a variety of natural products, including plant oils, animal fats, and marine organisms. It is also used as a synthetic intermediate in the manufacture of pharmaceuticals and other organic compounds. DMT has been studied for its potential use in various applications, including as an antioxidant, an anti-inflammatory, and a neuroprotective agent.
Aplicaciones Científicas De Investigación
Síntesis de Compuestos Bioactivos
2,2-Dimetiltiazolidina: sirve como un intermediario clave en la síntesis de varios compuestos bioactivos. Su incorporación a moléculas más grandes puede mejorar significativamente sus propiedades farmacológicas debido a la presencia de azufre, que se sabe que mejora la actividad biológica . Los investigadores utilizan este compuesto en el diseño de nuevos candidatos a fármacos, particularmente por su potencial para crear compuestos con propiedades anticancerígenas, anticonvulsivas y antimicrobianas.
Desarrollo de Agentes Radioprotectores
Los estudios han demostrado que los derivados de This compound pueden sintetizarse para formar sales orgánicas con efectos radioprotectores . Estos compuestos se han probado para su capacidad de proteger contra la radiación gamma, y algunos derivados han aumentado significativamente las tasas de supervivencia en modelos animales. Esta aplicación es particularmente relevante en el campo de la radioterapia y la protección.
Aplicaciones de la Química Verde
El compuesto se utiliza en enfoques de química verde para sintetizar derivados de tiazolidina. Estos métodos se centran en la economía atómica, perfiles de reacción más limpios y recuperación de catalizadores, con el objetivo de reducir el impacto ambiental de la síntesis química . La versatilidad de This compound permite su uso en varios protocolos de química verde, contribuyendo a prácticas más sostenibles en la fabricación farmacéutica.
Mejora de la Actividad Farmacocinética
La modificación de This compound se ha explorado para mejorar las actividades farmacocinéticas de los candidatos a fármacos . Al alterar su estructura, los científicos pueden mejorar las propiedades de absorción, distribución, metabolismo y excreción (ADME) de los productos farmacéuticos, lo que lleva a una mejor eficacia y reducción de los efectos secundarios.
Desarrollo de Fármacos Multifuncionales
Las propiedades inherentes de This compound la convierten en un andamiaje atractivo para el desarrollo de fármacos multifuncionales . Estos fármacos están diseñados para dirigirse a múltiples vías o enfermedades simultáneamente, lo que podría conducir a opciones de tratamiento más completas para afecciones complejas.
Safety and Hazards
2,2-Dimethylthiazolidine is classified as a flammable liquid (Category 3), has acute oral toxicity (Category 4), and can cause severe skin burns and eye damage (Category 1) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
Propiedades
IUPAC Name |
2,2-dimethyl-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-5(2)6-3-4-7-5/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPQRYOQWLOTFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NCCS1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
822-44-6 (hydrochloride) | |
| Record name | 2,2-Dimethylthiazolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019351189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3051832 | |
| Record name | 2,2-Dimethylthiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19351-18-9 | |
| Record name | 2,2-Dimethylthiazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19351-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethylthiazolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019351189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazolidine, 2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Dimethylthiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylthiazolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide](/img/structure/B104231.png)
